molecular formula C10H7Br2N B1338809 5-Bromo-8-(bromomethyl)quinoline CAS No. 88474-22-0

5-Bromo-8-(bromomethyl)quinoline

Cat. No.: B1338809
CAS No.: 88474-22-0
M. Wt: 300.98 g/mol
InChI Key: DGMZYNTVOVTLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-(bromomethyl)quinoline: is a chemical compound with the molecular formula C10H7Br2N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms, one attached to the quinoline ring and the other to a methyl group at the 8th position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(bromomethyl)quinoline typically involves the bromination of 8-methylquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as carbon tetrachloride or chloroform under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-(bromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like , , or in polar aprotic solvents such as (DMF) or (DMSO).

    Oxidation: Reagents like in aqueous or alcoholic solutions.

    Reduction: Reagents like in the presence of or in ethanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-8-(bromomethyl)quinoline is used as an intermediate in the synthesis of various quinoline derivatives. It is also used in the preparation of ligands for coordination chemistry and as a building block for more complex organic molecules .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. Quinoline derivatives have been studied for their antimicrobial , antifungal , and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 5-Bromo-8-(bromomethyl)quinoline depends on its specific application. In biological systems, quinoline derivatives often interact with enzymes or receptors , inhibiting their activity or modulating their function. For example, some quinoline derivatives inhibit topoisomerase enzymes , which are essential for DNA replication and transcription .

Comparison with Similar Compounds

  • 5-Chloro-8-(bromomethyl)quinoline
  • 5-Iodo-8-(bromomethyl)quinoline
  • 8-(Bromomethyl)quinoline

Comparison: 5-Bromo-8-(bromomethyl)quinoline is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and the types of reactions it undergoes. Compared to its chloro and iodo analogs, the bromo derivative is more reactive in nucleophilic substitution reactions due to the relatively weaker carbon-bromine bond .

Properties

IUPAC Name

5-bromo-8-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMZYNTVOVTLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522383
Record name 5-Bromo-8-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-22-0
Record name 5-Bromo-8-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-8-(bromomethyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-8-(bromomethyl)quinoline
Reactant of Route 2
5-Bromo-8-(bromomethyl)quinoline
Reactant of Route 3
Reactant of Route 3
5-Bromo-8-(bromomethyl)quinoline
Reactant of Route 4
5-Bromo-8-(bromomethyl)quinoline
Reactant of Route 5
Reactant of Route 5
5-Bromo-8-(bromomethyl)quinoline
Reactant of Route 6
Reactant of Route 6
5-Bromo-8-(bromomethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.